molecular formula C33H42O12 B15125118 Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate

Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate

Cat. No.: B15125118
M. Wt: 630.7 g/mol
InChI Key: RWNQOWSIOCGYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate typically involves multiple steps. One common approach is to start with the appropriate steroidal precursor and introduce the acetoxy groups through acetylation reactions. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate is unique due to its combination of a steroidal moiety with multiple acetoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C33H42O12

Molecular Weight

630.7 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate

InChI

InChI=1S/C33H42O12/c1-16(34)40-26-12-11-25-24-9-7-20-15-21(8-10-22(20)23(24)13-14-33(25,26)5)44-32-30(43-19(4)37)28(42-18(3)36)27(41-17(2)35)29(45-32)31(38)39-6/h8,10,15,23-30,32H,7,9,11-14H2,1-6H3

InChI Key

RWNQOWSIOCGYAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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